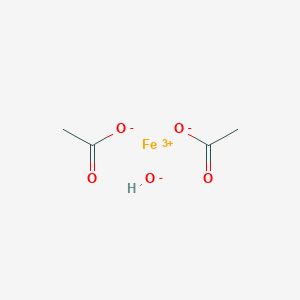
Ferric acetate, basic
Vue d'ensemble
Description
Ferric acetate, basic, also known as iron acetate, is a chemical compound composed of iron and acetic acid. It is commonly used in various fields, including homeopathy, chemistry, and industry. The compound is known for its unique properties and applications, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferric acetate, basic can be synthesized through the reaction of iron with acetic acid. The reaction typically involves dissolving iron in acetic acid, resulting in the formation of iron acetate. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of iron and the formation of the desired compound.
Industrial Production Methods
In industrial settings, ferrum aceticum is produced by reacting iron filings or iron powder with acetic acid. The reaction is carried out in large reactors where the temperature and pH are carefully monitored. The resulting solution is then filtered and concentrated to obtain pure iron acetate. This method ensures a high yield and purity of the compound, making it suitable for various industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ferric acetate, basic undergoes several types of chemical reactions, including:
Oxidation: Iron acetate can be oxidized to form iron oxide and acetic acid.
Reduction: The compound can be reduced to form elemental iron and acetic acid.
Substitution: Iron acetate can participate in substitution reactions where the acetate group is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ferrum aceticum include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of ferrum aceticum include iron oxide, elemental iron, and various substituted iron compounds. These products have significant applications in different fields, including catalysis and material science.
Applications De Recherche Scientifique
Ferric acetate, basic has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound is used in studies related to iron metabolism and its role in biological systems.
Medicine: this compound is used in homeopathy for treating conditions like anemia and fatigue. It is also studied for its potential use in drug delivery systems.
Industry: The compound is used in the textile industry as a mordant in dyeing and printing processes. It is also used in the production of pigments and as a wood preservative.
Mécanisme D'action
The mechanism of action of ferrum aceticum involves its interaction with various molecular targets and pathways. In biological systems, iron acetate can release iron ions, which play a crucial role in various biochemical processes. These iron ions can participate in redox reactions, influencing cellular metabolism and energy production. The compound’s ability to release iron ions makes it useful in treating iron deficiency conditions.
Comparaison Avec Des Composés Similaires
Ferric acetate, basic can be compared with other iron compounds, such as:
Ferrum metallicum: Unlike ferrum aceticum, ferrum metallicum is elemental iron and is used in different applications, including metallurgy and medicine.
Ferrum phosphoricum: This compound contains iron and phosphorus and is used in homeopathy for treating inflammatory conditions.
Ferrum sulfuricum:
This compound is unique due to its combination of iron and acetic acid, which imparts specific properties and applications not found in other iron compounds. Its solubility in water and ability to participate in various chemical reactions make it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
iron(3+);diacetate;hydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMHFSZGDLIMMG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[Fe+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FeO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909012 | |
| Record name | Iron(3+) hydroxide acetate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10450-55-2 | |
| Record name | Basic ferric acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10450-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron(3+) hydroxide acetate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30909012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron di(acetate) hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC ACETATE, BASIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5CF0H2UXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
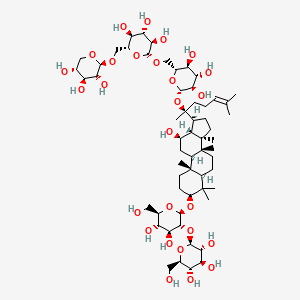


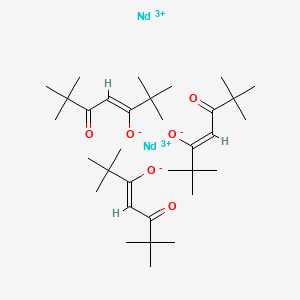
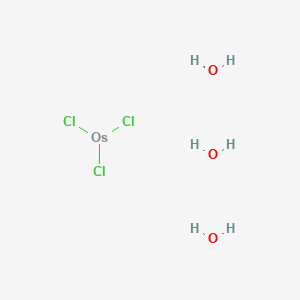
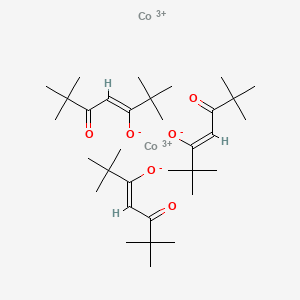


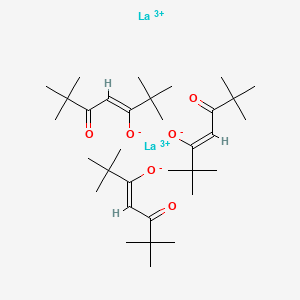


![4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-](/img/structure/B8086185.png)
